molecular formula C7H6N2O4 B13464051 6-(Methoxycarbonyl)pyridazine-3-carboxylic acid

6-(Methoxycarbonyl)pyridazine-3-carboxylic acid

Cat. No.: B13464051
M. Wt: 182.13 g/mol
InChI Key: UWMJHJCVUQBYRX-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)pyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H6N2O4 It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxycarbonyl)pyridazine-3-carboxylic acid typically involves the esterification of pyridazine-3-carboxylic acid. One common method is the reaction of pyridazine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester derivative . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

6-(Methoxycarbonyl)pyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Methoxycarbonyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methoxycarbonyl)pyridazine-3-carboxylic acid is unique due to the presence of the methoxycarbonyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

6-methoxycarbonylpyridazine-3-carboxylic acid

InChI

InChI=1S/C7H6N2O4/c1-13-7(12)5-3-2-4(6(10)11)8-9-5/h2-3H,1H3,(H,10,11)

InChI Key

UWMJHJCVUQBYRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C=C1)C(=O)O

Origin of Product

United States

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